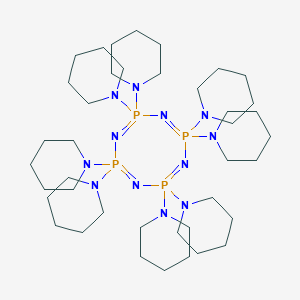
4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline
Übersicht
Beschreibung
The compound 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is a molecule that features a benzothiazole ring, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. This structure is often found in compounds with various biological activities and is of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, a compound with a similar structure, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, was synthesized through a condensation reaction involving 2-aminobenzothiazole and 4-hydroxybenzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been extensively studied using various spectroscopic techniques. For example, experimental and computational studies have been conducted on a similar molecule, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, which revealed insights into its molecular geometry, vibrational frequencies, and NMR chemical shift values . These studies are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the benzothiazole ring. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine involved a condensation reaction, which is a common type of reaction for benzothiazole derivatives . The specific reactivity of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline would depend on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate was found to exhibit a smectic A phase, indicating liquid crystalline properties . The solubility, melting point, and other physical properties would be influenced by the molecular structure and substituents. The pKa values of related compounds have been determined, which provides information on the acidity and potential ionization states of these molecules .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
- Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, including those similar to 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These inhibitors show better performance than other benzothiazole family inhibitors and adhere to surfaces through physical and chemical means (Hu et al., 2016).
Fluorescent Probes
- Synthesis of Fluorescent Probes : Benzothiazole derivatives have been synthesized to serve as fluorescent probes. These compounds show significant fluorescence in solution, indicating potential applications in fields requiring fluorescent tagging or detection (Bodke et al., 2013).
Charge-Transfer Chromophores
- Development of Charge-Transfer Chromophores : Benzothiazole-based compounds have been developed as charge-transfer chromophores. These compounds, including variations of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, demonstrate efficient intramolecular charge-transfer interactions, useful in materials science and electronics (Chen et al., 2011).
Synthetic Auxiliaries
- Role in Synthesizing Substituted Diarylmethanes : Benzotriazole-based anilines, related to 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, are useful in creating substituted diarylmethanes, important in dye manufacturing (Katritzky et al., 1991).
Antimicrobial Activity
- Benzothiazol Derivatives in Antimicrobial Activity : Some benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, have been synthesized and tested for antimicrobial properties. These compounds show significant activity against various bacteria and fungi, suggesting their potential in developing new antimicrobials (Azam et al., 2013).
Molecular Topology and Drug Discovery
- Molecular Topology for Antihistaminic Drugs : Molecular topology models have identified compounds, including 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, as potential antihistaminic agents with low sedative effects. This approach aids in the selection of new drug candidates (Duart et al., 2006).
Corrosion Inhibition and Antimicrobial Studies
- Corrosion Inhibition and Antimicrobial Properties : Further studies on benzothiazole derivatives highlight their dual role in inhibiting corrosion of metals in acidic environments and exhibiting antimicrobial activity, underlining their versatility in industrial and medical applications (Nayak & Bhat, 2023).
Wirkmechanismus
Target of Action
The primary target of Luciferase-IN-1 is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways.
Mode of Action
Luciferase-IN-1 interacts with its target by binding to the enzyme’s active site, thereby inhibiting its function
Biochemical Pathways
For instance, it can affect signal transduction pathways, which are critical for cellular communication and response to external stimuli .
Pharmacokinetics
It is generally understood that these properties can significantly impact a compound’s bioavailability and efficacy .
Result of Action
The inhibition of Tyrosine-protein phosphatase by Luciferase-IN-1 can lead to changes in cellular function. These changes can include alterations in cell growth and division, as well as modifications to specific biochemical pathways . The exact molecular and cellular effects of Luciferase-IN-1’s action are currently under investigation.
Action Environment
The action, efficacy, and stability of Luciferase-IN-1 can be influenced by a variety of environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGLCSXVAAXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144559 | |
| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline | |
CAS RN |
10205-56-8 | |
| Record name | 2-(4-Dimethylaminophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10205-56-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(p-(dimethylamino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)







